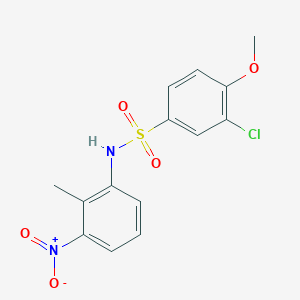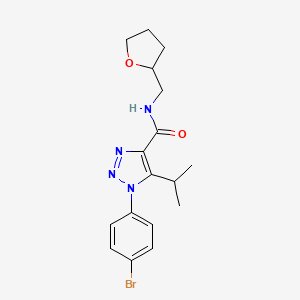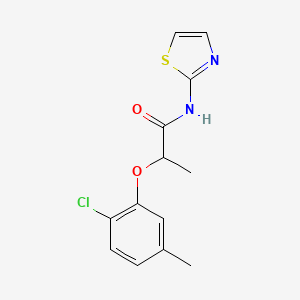
3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Übersicht
Beschreibung
Introduction 3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are notable for their diverse applications in medicinal chemistry and materials science.
Synthesis Analysis The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions. For instance, Al-Hourani et al. (2016) synthesized a similar compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, through a series of reactions including the use of X-ray crystallography for structure determination (Al-Hourani et al., 2016).
Molecular Structure Analysis The molecular structure of benzenesulfonamides can be complex, with various functional groups attached to the benzene ring. Rodrigues et al. (2015) explored the crystal structures of closely related compounds, which revealed insights into the supramolecular architecture controlled by different intermolecular interactions (Rodrigues et al., 2015).
Chemical Reactions and Properties Benzenesulfonamides like 3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide can participate in various chemical reactions due to their active functional groups. For example, Gao et al. (2014) demonstrated the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, highlighting the potential for diverse chemical modifications (Gao et al., 2014).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Rozentsveig et al. (2011) provided insights into the physical properties of a similar compound through its reaction with thiourea, indicating the importance of understanding these aspects (Rozentsveig et al., 2011).
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the practical applications of these compounds. For instance, the study by Yu et al. (2022) on the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide showcases the compound's chemical versatility and potential for various applications (Yu et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivatives
- A novel method for preparing precursors to derivatives of "Acid Alizarin Violet N" involves the chlorosulfonation of 2-nitroanisole, leading to compounds like 4-methoxy-3-nitrobenzenesulfonyl chloride, which are further transformed into various benzenesulfonamides through reactions with different amines. This process underscores the versatility of related compounds in synthesizing dyes and pigments (Katritzky et al., 1993).
- The synthesis and antifungal screening of novel Azetidin-2-ones, including derivatives similar to the query compound, have been explored. These synthesized compounds demonstrated potent antifungal activity against strains like Aspergillus niger and Aspergillus flavus, indicating their potential in developing new antifungal agents (Gupta & Halve, 2015).
Photodynamic Therapy Applications
- Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their photophysical and photochemical properties. These compounds, due to their high singlet oxygen quantum yield, are promising for Type II mechanisms in photodynamic therapy, especially for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Metabolism and Selectivity
- The metabolism of chlorsulfuron, a compound related to the query chemical, by plants has been studied to understand the biological basis for the selectivity of this new herbicide for cereals. Tolerant plants like wheat, oats, and barley can rapidly metabolize chlorsulfuron to inactive products, highlighting the importance of metabolic pathways in the selectivity of herbicides (Sweetser, Schow, & Hutchison, 1982).
Eigenschaften
IUPAC Name |
3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-9-12(4-3-5-13(9)17(18)19)16-23(20,21)10-6-7-14(22-2)11(15)8-10/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQCCLOBXXMRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)
![ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4629793.png)

![(4-{5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4629798.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)
![2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4629817.png)
![1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4629821.png)
![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)


![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)
![6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4629851.png)
![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)